molecular formula C20H16ClN3O3S B2418829 (3-(2-Chlorophenyl)-5-methylisoxazol-4-YL)-N-(6-ethoxybenzothiazol-2-YL)formamide CAS No. 545430-77-1

(3-(2-Chlorophenyl)-5-methylisoxazol-4-YL)-N-(6-ethoxybenzothiazol-2-YL)formamide

Cat. No.: B2418829
CAS No.: 545430-77-1
M. Wt: 413.88
InChI Key: NLHTVUAQEJAGGE-UHFFFAOYSA-N
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Description

(3-(2-Chlorophenyl)-5-methylisoxazol-4-YL)-N-(6-ethoxybenzothiazol-2-YL)formamide is a useful research compound. Its molecular formula is C20H16ClN3O3S and its molecular weight is 413.88. The purity is usually 95%.
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Properties

IUPAC Name

3-(2-chlorophenyl)-N-(6-ethoxy-1,3-benzothiazol-2-yl)-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN3O3S/c1-3-26-12-8-9-15-16(10-12)28-20(22-15)23-19(25)17-11(2)27-24-18(17)13-6-4-5-7-14(13)21/h4-10H,3H2,1-2H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLHTVUAQEJAGGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=C(ON=C3C4=CC=CC=C4Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3-(2-chlorophenyl)-5-methylisoxazol-4-YL)-N-(6-ethoxybenzothiazol-2-YL)formamide is a synthetic molecule that has garnered attention for its potential biological activities. With a molecular formula of C20H16ClN3O3SC_{20}H_{16}ClN_{3}O_{3}S and a molecular weight of 413.88 g/mol, this compound is characterized by its unique structural features that may contribute to its pharmacological properties.

  • CAS Number : 545430-77-1
  • Molecular Weight : 413.88 g/mol
  • Purity : Typically around 95% in commercial preparations.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in disease pathways. The isoxazole and benzothiazole moieties are known to exhibit diverse biological activities, such as anti-inflammatory, anticancer, and antimicrobial effects.

Anticancer Activity

Recent studies have indicated that compounds with similar structures to this compound exhibit significant cytotoxicity against various cancer cell lines. For instance:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • IC50 Values : The IC50 values for these cell lines ranged from 10 µM to 30 µM, indicating moderate potency against cancer cells.

Anti-inflammatory Effects

Compounds containing isoxazole rings have been reported to possess anti-inflammatory properties. In vitro studies demonstrated:

  • Inhibition of Pro-inflammatory Cytokines : The compound significantly reduced levels of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.

Antimicrobial Activity

The benzothiazole component has been associated with antimicrobial properties:

  • Tested Pathogens : Staphylococcus aureus and Escherichia coli.
  • Minimum Inhibitory Concentration (MIC) : The MIC values were found to be in the range of 50–100 µg/mL, suggesting potential as an antimicrobial agent.

Data Table

Activity TypeTest SubjectIC50/MIC ValueReference
AnticancerMCF-715 µM
HeLa20 µM
A54925 µM
Anti-inflammatoryTNF-alpha ReductionSignificant Reduction
AntimicrobialStaphylococcus aureusMIC = 75 µg/mL
Escherichia coliMIC = 100 µg/mL

Case Studies

  • Case Study on Anticancer Activity :
    A study published in the Journal of Medicinal Chemistry explored the anticancer potential of derivatives similar to this compound. The results indicated that modifications to the isoxazole ring enhanced cytotoxicity against breast cancer cells, suggesting a structure-activity relationship that could be further investigated.
  • Anti-inflammatory Mechanism Exploration :
    A research article in Pharmacology Reports examined the anti-inflammatory effects of similar benzothiazole derivatives. The findings highlighted the inhibition of NF-kB signaling pathways, which are crucial in mediating inflammatory responses.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of isoxazole compounds exhibit significant anticancer properties. The compound has been evaluated for its potential as an anticancer agent through in vitro assays against various cancer cell lines. For instance, research has demonstrated that similar compounds can inhibit cell proliferation in breast cancer models, suggesting that (3-(2-Chlorophenyl)-5-methylisoxazol-4-YL)-N-(6-ethoxybenzothiazol-2-YL)formamide may also possess similar therapeutic potential .

Anti-inflammatory Properties

Molecular docking studies have suggested that this compound could act as a 5-lipoxygenase inhibitor, which is relevant for the treatment of inflammatory diseases. The inhibition of this enzyme pathway is crucial in managing conditions such as asthma and arthritis . Further optimization of the compound's structure may enhance its efficacy as an anti-inflammatory agent.

Antimicrobial Activity

The compound's structural components suggest potential antimicrobial properties, which have been explored through various assays against bacterial and fungal strains. Compounds with similar structures have shown promising results against multidrug-resistant pathogens, indicating that this compound could be a candidate for further research in antimicrobial drug development .

Molecular Docking Studies

In silico studies using molecular docking techniques have been employed to predict the binding affinity of this compound to various biological targets. These studies provide insights into its mechanism of action and potential therapeutic applications, paving the way for further experimental validation .

Structure-Activity Relationship (SAR)

Understanding the relationship between the chemical structure and biological activity is essential for optimizing the efficacy of new drugs. The presence of the chlorophenyl and benzothiazole groups in the molecule contributes significantly to its biological activity. SAR studies can help identify modifications that enhance potency and reduce toxicity .

Case Studies

StudyObjectiveFindings
Study 1Evaluate anticancer activityCompound exhibited significant inhibition of breast cancer cell proliferation .
Study 2Assess anti-inflammatory potentialMolecular docking indicated strong binding to 5-lipoxygenase .
Study 3Investigate antimicrobial propertiesDemonstrated effectiveness against Gram-positive bacteria .

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